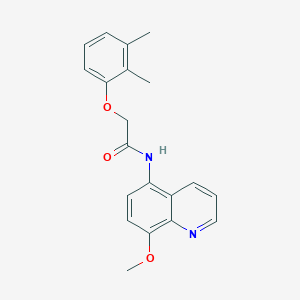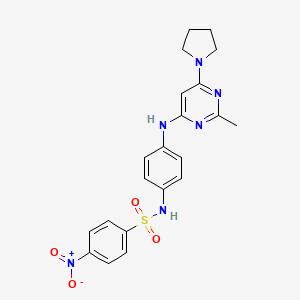![molecular formula C31H29N5O2 B11337681 {4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11337681.png)
{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[7-(2-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metilfenil)metanona es un compuesto orgánico complejo que presenta un núcleo de pirrolopirimidina, que es un sistema heterocíclico fusionado
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {4-[7-(2-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metilfenil)metanona generalmente implica síntesis orgánica de múltiples pasos. Los pasos clave incluyen:
Formación del Núcleo de Pirrolopirimidina: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Reacciones de Sustitución: La introducción de los grupos metoxifenil y fenil se puede realizar mediante reacciones de sustitución nucleofílica.
Acoplamiento con Piperazina: La parte de piperazina se introduce a través de una reacción de acoplamiento, a menudo utilizando reactivos como EDCI o DCC en presencia de una base.
Acoplamiento Final con Metanona: El paso final implica el acoplamiento de la pirrolopirimidina sustituida con el derivado de metanona en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como HPLC.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxifenil.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de pirrolopirimidina, alterando potencialmente sus propiedades electrónicas.
Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente en los grupos fenil y metoxifenil.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o sustitución aromática electrófila utilizando condiciones de Friedel-Crafts.
Productos Mayores
Los productos principales de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir dihidropirrolopirimidinas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología
Biológicamente, el compuesto puede exhibir interacciones interesantes con varias biomoléculas, lo que lo convierte en un candidato para estudios en biología molecular y bioquímica.
Medicina
En medicina, {4-[7-(2-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metilfenil)metanona podría investigarse por sus posibles propiedades terapéuticas, como actividades anticancerígenas, antiinflamatorias o antivirales.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de {4-[7-(2-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metilfenil)metanona dependería de su aplicación específica. En general, puede interactuar con objetivos moleculares como enzimas, receptores o ácidos nucleicos, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir transducción de señales, expresión génica o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirrolopirimidina: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Derivados de Piperazina: Compuestos que presentan la parte de piperazina con varios grupos funcionales.
Derivados de Metanona: Compuestos con el grupo funcional metanona unido a diferentes sistemas aromáticos.
Unicidad
La singularidad de {4-[7-(2-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metilfenil)metanona radica en su combinación específica de grupos funcionales y estructura central, lo que puede conferir propiedades químicas y biológicas únicas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C31H29N5O2 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[4-[7-(2-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C31H29N5O2/c1-22-12-14-24(15-13-22)31(37)35-18-16-34(17-19-35)29-28-25(23-8-4-3-5-9-23)20-36(30(28)33-21-32-29)26-10-6-7-11-27(26)38-2/h3-15,20-21H,16-19H2,1-2H3 |
Clave InChI |
AIFBBKAIWIOXEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5OC)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11337606.png)
![2-[(3,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337616.png)
![4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337629.png)
methanone](/img/structure/B11337633.png)
![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11337640.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11337650.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)

![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11337680.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11337694.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337695.png)
![1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B11337696.png)
